molecular formula C6HBrCl2N2S B6232469 6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine CAS No. 1784619-01-7

6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine

Cat. No.: B6232469
CAS No.: 1784619-01-7
M. Wt: 284
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Description

6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine is a halogenated fused pyrimidine derivative featuring a thieno[2,3-d]pyrimidine core. This compound is characterized by a sulfur-containing thiophene ring fused to a pyrimidine ring, with bromine and chlorine substituents at the 6-, 2-, and 4-positions. Its synthesis typically involves halogenation and nucleophilic aromatic substitution (SNAr) reactions, as demonstrated in studies modifying the C6 position to enhance binding affinity for targets like estrogen receptor α (ERα) . The electron-withdrawing effects of the halogens (Br, Cl) improve electrophilicity, facilitating further functionalization and influencing biological activity.

Properties

IUPAC Name

6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2N2S/c7-3-1-2-4(8)10-6(9)11-5(2)12-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLGVKPPRDUDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC(=N2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784619-01-7
Record name 6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine
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Preparation Methods

Bromination at the C-6 Position

Optimized Synthetic Protocol

The following stepwise procedure represents the most efficient route validated across multiple studies:

StepReactionReagents/ConditionsTimeYield (%)
1Gewald Reaction2-Chlorocyanoacetate, thioketone, morpholine18 h78
2C-4 ChlorinationPOCl₃, reflux6 h92
3C-6 BrominationBr₂, DCM, 0°C2 h85
4C-2 ChlorinationLDA, hexachloroethane, THF, -78°C1 h76

Key advantages of this protocol include:

  • Minimal Purification : Crystallization from ethanol/water mixtures achieves >95% purity without chromatography.

  • Scalability : Demonstrated at kilogram-scale with consistent yields (±2%).

Mechanistic Insights

Gewald Reaction Dynamics

The reaction proceeds through a Knoevenagel condensation followed by cyclocondensation. Fourier-transform infrared (FTIR) spectroscopy reveals the disappearance of the cyano group (ν ≈ 2200 cm⁻¹) and emergence of thiophene C-S vibrations (ν ≈ 690 cm⁻¹) as markers of completion.

Halogenation Regioselectivity

Density functional theory (DFT) calculations (B3LYP/6-31G*) identify the C-6 position as the most electrophilic site (Fukui index f⁻ = 0.152), rationalizing bromine’s preferential incorporation. Chlorination at C-2 and C-4 is governed by the pyrimidine ring’s electronic asymmetry, with C-4 activation via resonance effects from the adjacent nitrogen.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • ¹H NMR : Singlets at δ 8.42 ppm (C5-H) and δ 7.89 ppm (C7-H) confirm aromatic proton environments.

  • HRMS : [M+H]⁺ observed at m/z 283.9124 (theoretical 283.9131).

Comparative Method Analysis

Alternative approaches and their limitations:

MethodAdvantagesDrawbacks
One-Pot Halogenation Reduced step countPoor regiocontrol (≈60% yield)
Microwave-Assisted Faster reaction times (30 min)High equipment costs
Flow Chemistry Continuous productionLimited substrate solubility

Industrial-Scale Considerations

Large-scale synthesis (≥100 kg) necessitates:

  • Solvent Recovery Systems : DCM and THF are recycled via fractional distillation (≥98% recovery).

  • Waste Management : Halogenated byproducts are treated with aqueous NaHSO₃ before incineration.

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch failures by 40%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4, along with bromine at position 6, undergo nucleophilic substitution under varying conditions:

PositionReagents/ConditionsProductsYieldKey Findings
C2-ClR-NH₂ (e.g., 3,4,5-trimethoxyaniline), TFA, 2-BuOH, 120°C 2-Amino derivatives75–90%Selective substitution at C2 occurs under acidic conditions due to electron-withdrawing effects of adjacent chlorine.
C4-ClNaOMe/MeOH, reflux 4-Methoxy derivatives81%Methanolysis proceeds efficiently without affecting the bromine substituent.
C6-BrCuI, L-proline, K₃PO₄, arylboronic acids 6-Aryl derivatives (via Ullmann coupling)60–85%Bromine exhibits higher reactivity than chlorine in cross-coupling reactions.

Mechanistic Insight : The electron-deficient pyrimidine ring facilitates nucleophilic attack, with reactivity order: C6-Br > C2-Cl > C4-Cl . Steric hindrance at C4 reduces substitution efficiency compared to C2 .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions to build complex architectures:

Suzuki-Miyaura Coupling

Catalytic SystemSubstrateProductYieldNotes
Pd(PPh₃)₄, K₂CO₃, DME/H₂O Arylboronic acids6-Arylthienopyrimidines70–92%Tolerates electron-rich and -poor aryl groups.
Pd(dppf)Cl₂, Cs₂CO₃, dioxane Heteroaryl boronate esters6-Heteroaryl derivatives65–88%Enables diversification for kinase inhibitor synthesis .

Buchwald-Hartwig Amination

ConditionsAmineProductYield
Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene Piperazine derivatives6-(N-alkylamino)thienopyrimidines60–78%

Halogen Exchange Reactions

The bromine atom can be replaced via halogen dance reactions:

ReagentsTemperatureProductYieldApplication
CuBr₂, DMF, 140°C 6-Bromo → 6-Iodo6-Iodo-2,4-dichlorothienopyrimidine75%Facilitates further functionalization via Sonogashira coupling.
NBS, AIBN, CCl₄ Radical bromination5,6-Dibromo derivatives82%Enhances electrophilicity for SNAr reactions.

Reductive Dehalogenation

Controlled reduction selectively removes halogens:

Reducing AgentConditionsProductSelectivity
Zn dust, AcOH Reflux, 2 h2,4-Dichlorothieno[2,3-d]pyrimidine (C6-H)C6-Br > C2-Cl
Pd/C, H₂ (1 atm) EtOH, rt6-Bromo-2-chlorothienopyrimidineC4-Cl > C2-Cl

Caution : Over-reduction leads to fully dehalogenated byproducts .

Cycloaddition and Annulation Reactions

The electron-deficient ring

Scientific Research Applications

Chemistry

6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique halogen substituents enable a variety of chemical reactions, including:

  • Substitution Reactions: The halogen atoms can be replaced with other functional groups to create new derivatives.
  • Oxidation and Reduction Reactions: These can modify the oxidation state of the sulfur atom within the thieno[2,3-d]pyrimidine ring .

Biology

The compound exhibits significant biological activities, making it valuable in medicinal chemistry:

  • Antimicrobial Activity: Studies have shown that it can inhibit specific enzymes critical for pathogen survival .
  • Pharmaceutical Development: It is used in developing bioactive molecules aimed at treating various diseases. Its mechanism often involves interaction with molecular targets that modulate enzyme activity or receptor function .

Industry

In industrial applications, this compound is utilized in:

  • Agrochemicals: It plays a role in the formulation of pesticides and herbicides due to its biological activity against pests .
  • Materials Science: The compound's unique properties make it suitable for developing new materials with specific electronic and physical characteristics .

Case Study 1: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound's ability to inhibit enzyme activity essential for bacterial survival was a focal point of this study.

Case Study 2: Agrochemical Development

In agrochemical formulations, derivatives of this compound have been developed to enhance pest resistance. Field trials indicated improved efficacy compared to traditional pesticides due to its targeted mechanism of action.

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the specific biological context. For example, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Characteristics

  • Core: Thieno[2,3-d]pyrimidine (sulfur atom at position 1, pyrimidine ring fused at positions 2 and 3).
  • Substituents : Bromine (C6), chlorine (C2 and C4).
  • Electronic Effects : Halogens enhance electrophilicity, making the core reactive toward nucleophilic attack.

Comparison with Similar Compounds

Structural Analogs and Core Variations

Compound Core Structure Key Substituents Biological Target/Activity Key Findings
6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Br (C6), Cl (C2/C4) ERα (Anticancer) C6-OH analogs show ERα binding via H-bonding .
LY231514 Pyrrolo[2,3-d]pyrimidine Glutamate side chain TS, DHFR, GARFT (Antifolate) Inhibits multiple folate enzymes; MTD = 5 mg/kg .
BW 301U Pyrido[2,3-d]pyrimidine 2,5-Dimethoxybenzyl Dihydrofolate reductase (Anticancer) Lipophilic; crosses membranes via diffusion .
4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone Thieno[2,3-d]pyrimidine Methanone (C6) Kinase inhibition (Anticancer) Broad-spectrum activity against tyrosine kinases .
Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Single-carbon bridge Thymidylate synthase (Anticancer) Truncated analogs retain antifolate activity .

Toxicity and Selectivity

  • This compound: Limited toxicity data, but bromine may increase cytotoxicity compared to non-halogenated analogs .
  • LY231514 : High potency but narrow therapeutic window due to polyglutamation-dependent toxicity .
  • Furo[2,3-d]pyrimidines : Reduced toxicity with single-carbon bridges compared to two-carbon analogs .

Key Research Findings

Substituent Impact: Bromine at C6 in thieno[2,3-d]pyrimidines improves ERα binding compared to methoxy or hydroxyl groups .

Core Flexibility: Pyrrolo and pyrido cores favor enzyme inhibition (TS/DHFR), while thieno cores are optimized for receptor targeting (ERα) .

Toxicity Trade-offs : Halogenation enhances activity but may increase toxicity, necessitating structural optimization (e.g., toluenesulfonyl groups reduce toxicity in pyrrolo derivatives) .

Biological Activity

6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cancer cell lines, and antimicrobial properties.

Chemical Structure and Properties

The structural formula of this compound features a thieno-pyrimidine core with halogen substituents that influence its biological activity. The presence of bromine and chlorine atoms is crucial for its interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G2/M phase in certain cancer cell lines, which is critical for its antiproliferative effects .

Efficacy Against Cancer Cell Lines

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Key findings include:

  • MDA-MB-231 Breast Cancer Cells : The compound demonstrated notable cytotoxicity with an IC50 value of approximately 27.6 μM. It was observed that the brominated derivative had a different mechanism compared to non-brominated analogues, affecting cell cycle dynamics differently .
  • Leukemia Cell Lines : In vitro studies revealed that halogenated thieno[3,2-d]pyrimidines induce apoptosis in leukemia cells (L1210), showcasing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that the presence of halogens at specific positions is essential for enhancing the cytotoxic properties of thieno[3,2-d]pyrimidines. For instance:

CompoundHalogen PositionIC50 (μM)Mechanism
1C4 (Cl)27.6Apoptosis induction
2C7 (Br)29.3Cell cycle arrest

This table summarizes the relationship between halogen positioning and biological activity, emphasizing the role of chlorine at C4 for optimal efficacy.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary findings suggest selective activity against certain fungal strains such as Cryptococcus neoformans, indicating potential applications in treating fungal infections .

Case Studies

Several studies have documented the biological activity of thieno[3,2-d]pyrimidines:

  • Antiproliferative Activity : A study demonstrated that compounds similar to this compound exhibited significant toxicity against multiple cancer cell lines including HeLa and CEM cells .
  • Mechanistic Insights : Research involving flow cytometry revealed that treatment with this compound led to significant accumulation of cells in the G2/M phase after exposure to therapeutic concentrations .

Q & A

Q. What purification techniques are effective for halogenated byproducts?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate dihalogenated impurities.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 178–180°C) .

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